molecular formula C19H22ClFN4O2 B2871024 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(4-chloro-2-fluorophenyl)acetamide CAS No. 1226427-48-0

2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(4-chloro-2-fluorophenyl)acetamide

Cat. No. B2871024
CAS RN: 1226427-48-0
M. Wt: 392.86
InChI Key: CZRBTIBLXVWGEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(4-chloro-2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H22ClFN4O2 and its molecular weight is 392.86. The purity is usually 95%.
BenchChem offers high-quality 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(4-chloro-2-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(4-chloro-2-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Studies have examined the metabolism of chloroacetamide herbicides, such as acetochlor and metolachlor, in human and rat liver microsomes. These herbicides, due to their potential carcinogenicity, have been investigated for their metabolic pathways, involving complex activations leading to DNA-reactive products. Such research underscores the importance of understanding the metabolic fate of chemical compounds, including those related to 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(4-chloro-2-fluorophenyl)acetamide, in biological systems for assessing potential health risks (Coleman et al., 2000).

Synthesis and Process Research of Pyrimidine Derivatives

The synthesis of pyrimidine derivatives, including methods for creating 4,6-dichloro-2-methylpyrimidine, highlights the chemical's role as an intermediate in producing synthetic drugs, such as anticancer agents. This research sheds light on the potential pharmaceutical applications of pyrimidine and related compounds, suggesting areas where 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(4-chloro-2-fluorophenyl)acetamide could be relevant (Guo Lei-ming, 2012).

Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity

The development of fluoro-substituted compounds for potential therapeutic applications, particularly in oncology, underscores the ongoing research into novel chemical entities with anticancer properties. This line of research is indicative of the broader pharmaceutical applications being explored for compounds with specific functional groups, including those similar to 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(4-chloro-2-fluorophenyl)acetamide, which could play a role in the development of new anticancer therapies (Hammam et al., 2005).

Synthesis and Characterization of Heterocyclic Derivatives

The synthesis and biological activity studies of heterocyclic compounds, including pyrimidine derivatives, offer insights into the utility of these compounds in medicinal chemistry. Research in this area highlights the potential for discovering new drugs based on the structural modification of pyrimidine rings, which could be relevant for understanding the applications of compounds like 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(4-chloro-2-fluorophenyl)acetamide in drug discovery (Mohammad et al., 2017).

properties

IUPAC Name

2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(4-chloro-2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClFN4O2/c1-13-10-18(24-19(22-13)25-8-4-2-3-5-9-25)27-12-17(26)23-16-7-6-14(20)11-15(16)21/h6-7,10-11H,2-5,8-9,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRBTIBLXVWGEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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